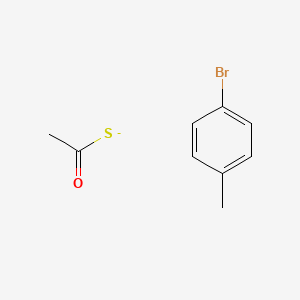

1-Bromo-4-methylbenzene ethanethioate

Description

Properties

Molecular Formula |

C9H10BrOS- |

|---|---|

Molecular Weight |

246.15 g/mol |

IUPAC Name |

1-bromo-4-methylbenzene;ethanethioate |

InChI |

InChI=1S/C7H7Br.C2H4OS/c1-6-2-4-7(8)5-3-6;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/p-1 |

InChI Key |

YNOAZFTXSLDZAF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)Br.CC(=O)[S-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 Methylbenzene Ethanethioate

Regioselective and Chemoselective Synthesis of the Ethanethioate Moiety

The formation of the S-aryl ethanethioate functional group is a critical step. This can be achieved through several pathways, primarily involving the acylation of a corresponding thiol precursor.

Esterification and Transesterification Strategies with Thiol-Containing Precursors

The most direct route to S-(4-methylphenyl) ethanethioate involves the esterification of 4-methylthiophenol. This S-acylation is typically accomplished using an acylating agent like acetic anhydride, often in the presence of a catalyst to enhance reaction rates and yields. A variety of catalytic systems have been developed to facilitate this transformation under mild conditions. tandfonline.comresearchgate.net

Several transition metal compounds and other catalysts have proven effective for the S-acylation of thiols. tandfonline.com For instance, copper perchlorate [M(ClO4)2·6H2O] serves as an efficient catalyst for the acetylation of aromatic thiols with acetic anhydride, providing high yields of the corresponding thioesters. tandfonline.com Heterogeneous catalysts, such as alumina-supported molybdenum trioxide (MoO3/Al2O3), offer a recyclable and solvent-free option for this reaction at ambient temperatures. tandfonline.com Additionally, ruthenium(III) chloride in the presence of an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) allows for the synthesis of thioesters in excellent yields, with the catalyst and ionic liquid being recyclable for multiple runs. tandfonline.com

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Copper Perchlorate [M(ClO4)2·6H2O] | Acetic Anhydride | High yields (up to 98%) | tandfonline.com |

| Alumina-Supported Molybdenum Trioxide (MoO3/Al2O3) | Solvent-free, room temperature | Recyclable catalyst, good to excellent yields, short reaction times | tandfonline.com |

| Wells-Dawson Heteropoly Acid (H6P2W18O62·24H2O) | Toluene (B28343), room temperature | Reusable catalyst, efficient | tandfonline.com |

| Ruthenium(III) Chloride in [bmim][PF6] | Mild conditions | Excellent yields, recyclable catalyst and ionic liquid | tandfonline.com |

| Silver Triflate (AgOTf) | Solvent-free | Efficient for aromatic and aliphatic thiols | tandfonline.com |

Transesterification offers another strategic approach. While commonly applied to oxygen esters, base-catalyzed transesterification can also be used for thionoesters, which are isomers of thioesters. organic-chemistry.orgwikipedia.org This process involves reacting a methyl thionoester with a different alcohol in the presence of a base catalyst. youtube.com The equilibrium is driven forward by removing the methanol (B129727) byproduct, allowing for the synthesis of a diverse library of thionoesters. organic-chemistry.orgyoutube.com

Alternative Synthetic Routes to Aryl Ethanethioates

Modern synthetic chemistry has explored routes to aryl thioesters that bypass the use of traditional thiol precursors, which can be odorous and prone to oxidation.

One innovative, thiol-free method involves a photochemical reaction that combines widely available aryl halides and carboxylic acids. researchgate.netunibo.it In this strategy, tetramethylthiourea serves a dual role as both a sulfur source and a potent photoreductant upon excitation by light (e.g., 405 nm). researchgate.netunibo.it It activates the aryl halide via single-electron transfer to generate an aryl radical. This radical is then trapped to form an isothiouronium salt intermediate, which is subsequently attacked by a carboxylic acid to yield the final thioester product under mild conditions. researchgate.netunibo.it

Another approach is the three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, enabled by direct photocatalyzed hydrogen atom transfer. acs.org This method represents an orthogonal strategy to conventional nucleophilic substitution and demonstrates a broad substrate scope, capable of using simple commodity chemicals. acs.org

Nickel-catalyzed reactions also provide a viable alternative. For example, a nickel-catalyzed reductive coupling of aryl triflates with O-tBu S-alkyl thiocarbonates can produce thioesters in good yields through a chemoselective cleavage of the C-O bond. organic-chemistry.org

Strategies for Orthogonal Bromination of 4-methylbenzene Ethanethioate Precursors

Introducing a bromine atom onto the 4-methylbenzene ethanethioate core requires a strategy that is orthogonal to the existing functional groups. The primary challenge is to achieve high regioselectivity, placing the bromine atom at a specific position on the aromatic ring without causing unwanted side reactions at the thioester or methyl groups. The methyl group is an activating, ortho, para-directing group. slideserve.comstudy.com

Directed Aromatic Bromination Methodologies

Electrophilic aromatic substitution is the classical method for brominating aromatic rings. slideserve.com For a precursor like S-(4-methylphenyl) ethanethioate, the electron-donating methyl group directs incoming electrophiles, such as a bromine cation (Br+), to the ortho and para positions. slideserve.compearson.com Since the para position is already occupied by the thioester moiety, substitution is expected to occur at the ortho position relative to the methyl group.

To achieve high regioselectivity, specific brominating agents and conditions are employed. N-Bromosuccinimide (NBS) is a common reagent used for selective bromination. organic-chemistry.org Using NBS in tetrabutylammonium bromide has been shown to accomplish highly regioselective bromination of activated aromatic compounds. organic-chemistry.org Another method involves using tribromoisocyanuric acid in trifluoroacetic acid at room temperature, which is effective for moderately deactivated arenes. organic-chemistry.org For highly deactivated aromatic compounds, NBS in concentrated sulfuric acid can be used. organic-chemistry.org A system of MeSO–HBr has also been reported for the regiospecific bromination of substituted benzenes, yielding para-bromo derivatives from strongly ortho- and para-directing monosubstituted benzenes. rsc.org

| Reagent/System | Substrate Type | Selectivity/Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) in Tetrabutylammonium Bromide | Activated aromatic compounds | Highly regioselective | organic-chemistry.org |

| NBS in Concentrated Sulfuric Acid | Highly deactivated aromatics | Good yields, mild conditions | organic-chemistry.org |

| Tribromoisocyanuric Acid in Trifluoroacetic Acid | Moderately deactivated arenes | Room temperature | organic-chemistry.org |

| Ammonium Bromide and Oxone | Various aromatic compounds | Rapid, regioselective, good yields of monobrominated products | organic-chemistry.org |

| Me2SO–HBr | Substituted benzenes | Regiospecific, gives p-bromo derivatives for strong o,p-directors | rsc.org |

Palladium-Catalyzed C-H Bromination Approaches

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering alternative selectivities compared to classical electrophilic substitution. nih.gov These methods often rely on a directing group to guide the metal catalyst to a specific C-H bond, typically in the ortho position.

While the thioester group itself is not a classical directing group for this transformation, a synthetic strategy could involve a precursor containing a suitable directing group. For instance, palladium-catalyzed ortho-halogenation has been successfully demonstrated on arenes bearing a PyDipSi- (2-(pyridin-2-yl)-5-(4-(diisopropyl(phenyl)silyl)phenyl)) directing group. nih.gov In such a strategy, an appropriately substituted precursor would be subjected to Pd-catalyzed bromination with a bromine source like NBS, followed by conversion of the directing group to the desired functionality. nih.gov

Furthermore, palladium/norbornene cooperative catalysis has been developed for the meta-C-H arylation of aryl ethers, demonstrating that non-conventional site-selectivity can be achieved. chemrxiv.org This highlights the potential for developing catalytic systems that could target specific C-H bonds on the 4-methylbenzene ethanethioate precursor, potentially even the C-H bond ortho to the thioester group, which is electronically deactivated and thus challenging to functionalize via traditional electrophilic substitution.

Green Chemistry Principles Applied to the Synthesis of 1-Bromo-4-methylbenzene Ethanethioate

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry principles, which aim to reduce waste, minimize hazards, and improve efficiency. yale.eduepa.gov

Prevention of Waste and Atom Economy : Catalytic methods are superior to stoichiometric ones. yale.edu For the thioester formation, using catalytic amounts of MoO3/Al2O3 or RuCl3 instead of stoichiometric activating agents improves atom economy and reduces waste. tandfonline.comyale.edu Similarly, catalytic bromination methods are preferable to those using excess bromine.

Less Hazardous Chemical Syntheses : Traditional bromination often uses molecular bromine, which is highly toxic and corrosive. Greener alternatives include using N-bromosuccinimide (NBS) or systems like peroxide-bromide, which generate the active bromine species in situ, reducing handling hazards. beilstein-journals.orgnih.gov The development of methods that avoid toxic reagents and solvents is a key goal. epa.govrobomag.net

Safer Solvents and Auxiliaries : Many of the advanced methodologies aim to reduce or eliminate the use of hazardous organic solvents. yale.edu Solvent-free acetylation reactions, for example, using catalysts like silver triflate or MoO3/Al2O3, significantly reduce the environmental impact. tandfonline.comfrontiersin.org The use of recyclable ionic liquids also represents a step towards greener process chemistry. tandfonline.com

Design for Energy Efficiency : Synthetic methods that can be conducted at ambient temperature and pressure are preferred as they minimize energy consumption. yale.edu Several of the catalytic acetylation methods for thiols operate efficiently at room temperature. tandfonline.com Photochemical methods, while requiring energy input in the form of light, often proceed under mild temperature conditions. researchgate.net

Use of Catalysis : The principles of green chemistry strongly advocate for the use of catalysts. yale.edu The palladium-catalyzed C-H bromination and the various metal-catalyzed acetylation reactions exemplify this principle. Catalysts allow for reactions with higher selectivity and lower energy requirements, and reusable heterogeneous catalysts further enhance the sustainability of the process. tandfonline.com

By incorporating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Solvent-Free Synthesis Protocols

The elimination of volatile organic solvents is a cornerstone of green chemistry, and several solvent-free methods for the synthesis of aryl thioesters, including this compound, have been developed. These methods not only reduce environmental impact but also often lead to higher yields and simpler purification procedures.

One prominent approach involves the direct acylation of 4-methylthiophenol with an acylating agent like acetic anhydride or acetyl chloride in the absence of a solvent. The reaction is typically facilitated by a catalyst. For instance, metal triflates, such as silver triflate (AgOTf), have demonstrated high efficiency in catalyzing the S-acylation of aromatic thiols under solvent-free conditions. These reactions are often rapid, with high yields of the corresponding thioester.

Another effective catalyst for solvent-free thioesterification is zirconocene bis(perfluorooctanesulfonate) [Cp2Zr(OPf)2]. This catalyst facilitates the esterification of thiols at room temperature without the need for a solvent. The use of solid catalysts, such as those derived from the decomposition of nickel-containing hydrotalcites, also presents a viable route for the S-acylation of thiols with acetyl chloride under solvent-free and ambient temperature conditions.

A novel, thiol-free photochemical method offers an alternative pathway. This protocol utilizes an aryl halide, such as 4-bromotoluene, and a carboxylic acid in the presence of tetramethylthiourea, which serves as both a sulfur source and a photoreductant upon direct excitation by purple light. This approach circumvents the use of odorous thiols and proceeds without the need for a traditional solvent.

| Catalyst | Acylating Agent | Conditions | Yield (%) | Reference |

| Silver triflate (AgOTf) | Acetic anhydride | Solvent-free, <15 min | up to 98 | tandfonline.com |

| Zirconocene bis(perfluorooctanesulfonate) | Acetic anhydride | Solvent-free, room temp. | High | tandfonline.com |

| Decomposed Ni-Ft-HT | Acetyl chloride | Solvent-free, room temp. | High | tandfonline.com |

| (Photochemical) Tetramethylthiourea | Carboxylic acid | Purple light (405 nm) | 83 | unibo.it |

Catalyst Design for Sustainable Production

The design of efficient and recyclable catalysts is crucial for the sustainable production of this compound. The focus has been on developing catalysts that are not only highly active and selective but also environmentally benign and reusable.

Heterogeneous catalysts are particularly attractive for sustainable synthesis as they can be easily separated from the reaction mixture and reused, minimizing waste and production costs. Iron(III) chloride (FeCl3) has been reported as a heterogeneous catalyst for the synthesis of thioester derivatives under solvent-free conditions. This inexpensive and readily available Lewis acid can effectively promote the acylation of thiols.

Copper perchlorate [Cu(ClO4)2·6H2O] is another efficient catalyst for the S-acylation of aromatic thiols with acetic anhydride at ambient temperature under solvent-free conditions. The reaction proceeds rapidly, affording high yields of the desired thioesters. The use of earth-abundant and less toxic metals like iron and copper aligns with the principles of sustainable chemistry.

Furthermore, the development of organocatalysts for thioester synthesis is an emerging area. While not explicitly detailed for this compound, the broader field of organocatalysis offers promising avenues for metal-free and sustainable synthetic routes.

| Catalyst | Reactants | Key Features |

| Iron(III) chloride (FeCl3) | Thiol and Acylating Agent | Heterogeneous, solvent-free conditions |

| Copper perchlorate [Cu(ClO4)2·6H2O] | Thiol and Acetic Anhydride | Rapid reaction at ambient temperature, solvent-free |

Scalable Synthesis Considerations for Industrial and Academic Applications

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The scalability of a synthetic route is paramount for its practical application in both industrial and large-scale academic settings.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved purity compared to conventional heating methods. While specific microwave-assisted synthesis of this compound is not extensively documented, related syntheses, such as the rapid formation of thiols from alkyl halides and potassium thioacetate under microwave irradiation, demonstrate the potential of this technology. Such protocols can significantly reduce reaction times from hours to minutes, a critical factor in scalable production. The uniform heating provided by microwaves can also lead to more consistent product quality.

Continuous-flow chemistry is another key technology for scalable synthesis. Flow reactors offer superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, continuous production. A synthetic route to this compound adapted for a flow system could involve pumping the reactants through a heated tube packed with a heterogeneous catalyst. This would allow for precise control over reaction parameters and facilitate easy product collection and catalyst recycling.

The choice of starting materials is also a critical consideration for scalability. Using readily available and inexpensive precursors such as 4-bromotoluene and a suitable source of the ethanethioate group is essential for economic viability. Thiol-free methods, as mentioned previously, are particularly advantageous on a large scale as they avoid the handling of volatile and malodorous thiols.

Synthetic Challenges and Limitations in the Preparation of this compound

Despite the advancements in synthetic methodologies, several challenges and limitations persist in the preparation of this compound.

One of the primary challenges is the potential for side reactions. In reactions involving thiols, oxidative dimerization to form disulfides is a common side product. This reduces the yield of the desired thioester and necessitates additional purification steps. The choice of catalyst and reaction conditions must be carefully optimized to minimize this competing reaction.

The use of certain reagents also presents limitations. For instance, while acetyl chloride is a highly reactive acylating agent, it is also corrosive and moisture-sensitive, requiring careful handling, particularly on a large scale. The reaction also produces hydrogen chloride as a byproduct, which needs to be neutralized. Acetic anhydride is a less reactive but safer alternative.

Furthermore, while solvent-free reactions are environmentally advantageous, they can sometimes present practical challenges. The viscosity of the reaction mixture can be high, leading to poor mixing and inefficient heat transfer. This can be particularly problematic in large-scale reactions. In such cases, the use of a minimal amount of a high-boiling, non-toxic solvent may be necessary.

Finally, the purification of the final product can be a challenge. The removal of the catalyst, unreacted starting materials, and any byproducts is crucial to obtain high-purity this compound. The development of synthetic routes that lead to cleaner reaction profiles and facilitate easier product isolation remains an important area of research.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Methylbenzene Ethanethioate

Nucleophilic Acyl Substitution Reactions at the Thioester Carbonyl

The thioester functional group is a key intermediate in various biochemical and synthetic transformations. masterorganicchemistry.com Its reactivity is greater than that of corresponding esters or amides, primarily because the thiolate anion (RS⁻) is a more stable leaving group than an alkoxide (RO⁻) or amide (R₂N⁻) anion. koreascience.kr

Mechanism of Thioester Cleavage by Various Nucleophiles

Nucleophilic acyl substitution at the thioester carbonyl proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.compressbooks.publibretexts.org The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. pressbooks.pubyoutube.com This intermediate then collapses by expelling the 4-methylbenzenethiolate leaving group, reforming the carbonyl double bond and yielding the acylated nucleophile. libretexts.org

Common nucleophiles that react with thioesters include:

Water (Hydrolysis): In the presence of water, especially under acid or base catalysis, thioesters hydrolyze to form the corresponding carboxylic acid (ethanoic acid) and a thiol (4-methylbenzenethiol).

Amines (Aminolysis): The reaction with primary or secondary amines is a common method for amide synthesis. The reaction rate and mechanism can be influenced by the basicity and structure of the amine. researchgate.netkoreascience.kr Kinetic studies on related S-aryl thiobenzoates with benzylamines in acetonitrile (B52724) suggest the formation of a hydrogen-bonded, four-centered transition state. koreascience.kr

Thiols (Thiol-Thioester Exchange): This is an equilibrium process where an external thiol attacks the thioester, leading to the formation of a new thioester and the release of the original thiol. The position of the equilibrium is dictated by the relative stabilities and concentrations of the participating thiols and thiolates. nih.gov

The general mechanism is depicted below:

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate of nucleophilic acyl substitution is significantly influenced by the electronic properties of the substituents on both the acyl and the thiol portions of the molecule. For 1-Bromo-4-methylbenzene ethanethioate, the substituents are on the S-aryl ring.

Thermodynamics: Nucleophilic acyl substitution reactions are generally thermodynamically favorable when a less reactive acyl compound is formed from a more reactive one. pressbooks.pub Thioesters are considered high-energy compounds, and their conversion to more stable amides or carboxylic acids is typically an exergonic process.

Interactive Data Table: Predicted Relative Rates of Aminolysis for Substituted S-Phenyl Ethanethioates

| Substituent on S-Phenyl Ring | Electronic Effect | Predicted Relative Rate |

| 4-Nitro | Strongly Electron-Withdrawing | Highest |

| 4-Bromo | Moderately Electron-Withdrawing | High |

| 4-H | Neutral | Intermediate |

| 4-Methyl | Weakly Electron-Donating | Lower |

| 4-Methoxy | Strongly Electron-Donating | Lowest |

This table illustrates the general principle that electron-withdrawing substituents on the S-aryl group accelerate the rate of nucleophilic acyl substitution by stabilizing the resulting thiolate leaving group.

Reactions Involving the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in these transformations is generally intermediate between that of the more reactive aryl iodides and the less reactive aryl chlorides. wikipedia.org The thioester group is typically stable under the conditions used for many of these coupling reactions. nih.gov

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig)

These reactions share a common mechanistic framework involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net It is a widely used method for forming biaryl compounds. The base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage is the tolerance of a wide range of functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org The reaction is versatile, and even electrophilic groups like esters on the aryl halide are well-tolerated. nih.gov

Negishi Coupling: This reaction utilizes organozinc reagents as the coupling partner for the aryl bromide. wikipedia.org Palladium catalysts are most common, though nickel catalysts are also used. wikipedia.org Negishi couplings often exhibit high functional group tolerance and reactivity.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgnih.gov The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgnih.gov Copper-free protocols have also been developed. ucsb.edu

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of base. wikipedia.orgorganic-chemistry.orglibretexts.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines. wikipedia.org

Catalyst Optimization for C-C and C-N Bond Formation

The success of cross-coupling reactions hinges on the careful selection and optimization of the catalytic system, which includes the palladium source, ligands, base, and solvent.

Palladium Source: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). harvard.edu These precatalysts generate the active Pd(0) species in situ.

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often used in Buchwald-Hartwig aminations, while milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common in Suzuki couplings. researchgate.netlibretexts.org The base's role can include activating the coupling partner (e.g., boronic acid in Suzuki coupling) or facilitating the deprotonation of the amine in Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Component | Example | Role | Reference(s) |

| Aryl Halide | This compound | Electrophile | researchgate.net |

| Organoboron Reagent | Phenylboronic acid | Nucleophile Source | researchgate.net |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms active Pd(0) catalyst | organic-chemistry.orgresearchgate.net |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes Pd, modulates reactivity | nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates boronic acid | organic-chemistry.org |

| Solvent | 1,4-Dioxane, Toluene (B28343), THF | Reaction medium | researchgate.net |

| Temperature | Room Temp. to 120 °C | Affects reaction rate | organic-chemistry.org |

Ligand Effects on Regioselectivity and Stereoselectivity

The ligand bound to the palladium center is arguably the most critical component for controlling the outcome of a cross-coupling reaction. rsc.orgnih.gov Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and critically influence its electronic and steric properties, thereby dictating reactivity and selectivity. researchgate.net

Ligand Types: A vast array of phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed. Common examples include simple trialkyl- or triarylphosphines (e.g., P(t-Bu)₃, PPh₃) and more complex, sterically hindered biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) developed by the Buchwald group, which are highly effective for coupling unreactive aryl chlorides and bromides. nih.govrsc.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF have also proven effective, particularly in early generations of Buchwald-Hartwig amination. wikipedia.org

Controlling Selectivity: The steric and electronic properties of the ligand directly impact the rates of oxidative addition and reductive elimination. For substrates with multiple reactive sites, the choice of ligand can determine which site reacts (chemoselectivity). rsc.org In cases where product isomers can be formed, such as in the coupling of substituted allylboronates, the ligand can control the regioselectivity, favoring the formation of one constitutional isomer over another. nih.govcapes.gov.brnih.govacs.org For reactions involving chiral centers, specialized chiral ligands are employed to control the stereoselectivity of the product.

Nucleophilic Aromatic Substitution (SNA r) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.

For SNAr to occur, the aryl halide must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the thioester group (-SCOCH₃) is in the para position relative to the bromine atom. The carbonyl component of the thioester acts as an electron-withdrawing group through resonance, which can delocalize the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack. This activation makes the ipso-carbon (the carbon atom bonded to the bromine) susceptible to attack by various nucleophiles.

Typical nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction is generally performed in polar aprotic solvents, which can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

Formation of Grignard and Organolithium Reagents from the Aryl Bromide

The conversion of aryl bromides into Grignard or organolithium reagents is a fundamental transformation in organic synthesis, as it inverts the polarity of the functional carbon atom from electrophilic to nucleophilic. libretexts.org However, the direct formation of these organometallic reagents from this compound is highly problematic due to the inherent reactivity of the thioester functional group.

Grignard Reagents (RMgX) are typically formed by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Organolithium Reagents (RLi) are prepared by reacting the aryl halide with lithium metal, often in a hydrocarbon solvent. mt.com

Both Grignard and organolithium reagents are powerful nucleophiles and strong bases. libretexts.org The thioester group contains a highly electrophilic carbonyl carbon. Consequently, any Grignard or organolithium reagent formed in situ would rapidly react with the starting material's thioester group in an intermolecular fashion. mt.comwikipedia.org This self-destructive pathway makes the direct, one-pot synthesis of the Grignard or organolithium reagent from this compound unfeasible under standard conditions. To achieve such a transformation, the thioester group would likely need to be protected or converted to a less reactive functional group prior to the formation of the organometallic reagent.

| Reagent Type | Typical Conditions | Compatibility Issue with Thioester |

| Grignard Reagent | Mg(0), THF or Et₂O | Highly reactive; attacks the electrophilic carbonyl carbon of the thioester. |

| Organolithium Reagent | Li(0), Hexane or Pentane | Highly reactive; attacks the electrophilic carbonyl carbon of the thioester. |

Reactivity of the Methyl Group on the Aromatic Ring

Benzylic Oxidation and Functionalization Reactions

The methyl group attached to the aromatic ring is a benzylic position, which is particularly susceptible to oxidation. This reactivity allows for the conversion of the methyl group into various other functional groups, including alcohols, aldehydes, and carboxylic acids. mdpi.commdpi.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group directly to a carboxylic acid. The reaction typically requires vigorous conditions, such as heating. Milder and more selective oxidation to the corresponding benzaldehyde (B42025) can be challenging but is a significant transformation in industrial processes. mdpi.comresearchgate.net It is important to consider the stability of the thioester and the C-Br bond under these oxidative conditions, as over-oxidation or side reactions could occur. For instance, the sulfur atom in the thioester could potentially be oxidized to a sulfoxide (B87167) or sulfone.

Radical Pathways for Benzylic Derivatization

The benzylic C-H bonds of the methyl group are relatively weak and can be cleaved homolytically to form a resonance-stabilized benzylic radical. This intermediate can then participate in various radical chain reactions.

A classic example of this reactivity is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions (UV light). chadsprep.comresearchgate.net This reaction, known as the Wohl-Ziegler bromination, is highly selective for the benzylic position over other positions, such as the aromatic ring. chadsprep.com The low concentration of bromine generated in situ from NBS minimizes competitive electrophilic aromatic bromination. chadsprep.com

The mechanism proceeds through a radical chain reaction:

Initiation: The initiator generates a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS (or Br₂) to form the benzylic bromide product and a new bromine radical, which continues the chain.

Termination: Radicals combine to end the chain reaction.

This reaction would convert this compound into S-(4-bromo-3-(bromomethyl)phenyl) ethanethioate, a versatile intermediate for further nucleophilic substitution reactions at the newly formed benzylic bromide position.

| Reaction Type | Reagents | Product Functional Group |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) |

| Benzylic Bromination | NBS, Radical Initiator/Light | Benzylic Bromide (-CH₂Br) |

Chemoselective Transformations Targeting Specific Functional Groups

Selective Reduction of the Thioester Moiety

Chemoselective reduction of the thioester group in the presence of the aryl bromide is a valuable transformation. Thioesters are generally more reactive toward nucleophilic attack than their corresponding oxygen esters, which can be exploited for selective reactions. stackexchange.comlibretexts.orglibretexts.org

The reduction of a thioester can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Aldehyde: The Fukuyama reduction provides a mild and chemoselective method for converting thioesters to aldehydes. thieme-connect.com This reaction typically employs a palladium catalyst (e.g., Pd/C) and a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH), in a solvent like acetone. thieme-connect.com These conditions are generally mild enough to leave the aryl bromide bond intact. Another reagent capable of this transformation is Diisobutylaluminium hydride (DIBAL-H) when used in stoichiometric amounts at low temperatures (e.g., -78 °C). researchgate.netechemi.com The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon workup. echemi.com

Reduction to Alcohol: More powerful reducing agents are required to reduce the thioester to the primary alcohol. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) would readily reduce the thioester, they would also likely reduce the aryl bromide. A more chemoselective approach could involve catalytic hydrogenation. For example, certain ruthenium pincer complexes have been shown to catalyze the hydrogenation of thioesters to the corresponding alcohols and thiols with excellent functional group tolerance, leaving esters and carboxylic acids untouched. nih.gov Such a method could potentially be selective for the thioester over the aryl bromide.

| Desired Product | Reagent System | Key Features |

| Aldehyde | Pd/C, Et₃SiH (Fukuyama Reduction) | High chemoselectivity, mild conditions. thieme-connect.com |

| Aldehyde | DIBAL-H (1 equiv., -78 °C) | Low temperature required to prevent over-reduction. researchgate.netechemi.com |

| Alcohol | Ru-pincer catalyst, H₂ | High selectivity, generates thiols and alcohols as products. nih.gov |

Selective Reactions of the Aromatic Bromide in the Presence of the Thioester

The primary challenge in the selective functionalization of S-(4-bromophenyl) ethanethioate lies in the potential for a palladium catalyst to react with either the carbon-bromine (C-Br) bond of the aromatic ring or the carbon-sulfur (C-S) bond of the thioester group. The desired reaction is typically the oxidative addition of the palladium catalyst to the C-Br bond, which is the first step in widely used cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

However, a competing reaction pathway exists where the palladium catalyst can insert into the C-S bond of the thioester. This reactivity is the basis of the Liebeskind-Srogl cross-coupling, which is a method for the synthesis of ketones from thioesters. Therefore, achieving selectivity for the reaction at the aromatic bromide requires careful control of the reaction conditions, including the choice of catalyst, ligands, and base.

One effective strategy to promote the selective reaction at the aromatic bromide is to sterically hinder the thioester group. Research on related compounds, such as 4-bromothiophenols, has shown that the use of a bulky acyl group as a protecting group for the thiol can effectively prevent the palladium catalyst from interacting with the C-S bond. This allows for the Suzuki-Miyaura coupling reaction to proceed selectively at the C-Br bond. In the case of S-(4-bromophenyl) ethanethioate, the ethanethioate group itself provides a degree of steric and electronic influence that can be exploited to favor the desired reactivity at the aromatic bromide.

The following table summarizes the general conditions that can be employed to favor the selective cross-coupling reaction of the aromatic bromide in aryl bromide compounds containing a thioester moiety.

| Parameter | Condition to Favor Aromatic Bromide Reactivity | Rationale |

| Catalyst | Palladium(0) complexes | Precursors that readily form Pd(0) are essential for oxidative addition to the C-Br bond. |

| Ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | These ligands can sterically disfavor the approach of the catalyst to the thioester group and electronically favor oxidative addition to the C-Br bond. |

| Base | A non-nucleophilic base (e.g., K2CO3, Cs2CO3) | A base is required for the catalytic cycle of many cross-coupling reactions, but it should not be so strong as to promote cleavage of the thioester. |

| Solvent | Aprotic polar solvents (e.g., Dioxane, THF) | These solvents are commonly used for cross-coupling reactions and can help to solubilize the reactants and catalyst. |

While specific studies on the selective reactions of S-(4-bromophenyl) ethanethioate are not extensively reported in the literature, the principles of chemoselectivity in cross-coupling reactions of bifunctional aryl halides provide a strong framework for predicting its behavior. The judicious selection of a palladium catalyst with appropriate ligands is paramount to directing the reactivity towards the desired transformation of the aromatic bromide, thereby enabling the synthesis of a variety of more complex molecules from this versatile building block.

Kinetics and Thermodynamics of Key Transformation Pathways

A quantitative understanding of the kinetics and thermodynamics of the reaction pathways available to S-(4-bromophenyl) ethanethioate is essential for optimizing reaction conditions and predicting product distributions. The key transformation pathway of interest is the palladium-catalyzed cross-coupling reaction at the aromatic bromide. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) catalyst to the aryl halide.

Kinetic studies on the Suzuki-Miyaura coupling of various substituted aryl bromides have shown that electron-withdrawing groups on the aromatic ring generally increase the rate of the reaction, while electron-donating groups decrease the rate. This is because electron-withdrawing groups make the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

The following table provides a qualitative comparison of the expected kinetic and thermodynamic parameters for the oxidative addition of a palladium(0) catalyst to different aryl bromides, relative to bromobenzene.

| Compound | Substituent Effects | Expected Relative Rate of Oxidative Addition | Expected ΔG‡ (Activation Energy) |

| Bromobenzene | (Reference) | 1 | (Reference) |

| 1-Bromo-4-methylbenzene | Electron-donating (-CH3) | Slower | Higher |

| S-(4-bromophenyl) ethanethioate | Electron-withdrawing (-SCOCH3), Electron-donating (-CH3) | Faster (net effect) | Lower |

| 1-Bromo-4-nitrobenzene | Strongly electron-withdrawing (-NO2) | Much faster | Much lower |

It is important to note that these are qualitative predictions. Rigorous kinetic and thermodynamic studies, potentially employing techniques such as reaction calorimetry, in-situ spectroscopic monitoring, or computational modeling, would be necessary to determine the precise values for the reaction of S-(4-bromophenyl) ethanethioate. Such studies would provide invaluable insights into the reaction mechanism and allow for the rational design of more efficient and selective synthetic methodologies.

Computational and Theoretical Investigations of 1 Bromo 4 Methylbenzene Ethanethioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 1-Bromo-4-methylbenzene ethanethioate, DFT calculations are instrumental in elucidating the distribution of electron density, the energies and shapes of molecular orbitals, and other fundamental properties that dictate its chemical reactivity. These calculations provide a static, ground-state picture of the molecule, forming the basis for more complex dynamic simulations and reactivity predictions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are critical for understanding reaction pathways.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the benzene (B151609) ring.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. The LUMO of this molecule is anticipated to be localized around the carbonyl carbon of the thioester group, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

The electronic properties of the aromatic ring are influenced by the competing effects of the electron-donating methyl group and the electron-withdrawing, yet π-donating, bromo group. DFT calculations can precisely quantify these effects on the HOMO and LUMO energy levels.

Table 1: Calculated Frontier Orbital Energies for a Series of S-Aryl Ethanethioates

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| S-Phenyl ethanethioate | -6.50 | -1.25 | 5.25 |

| S-(4-methylphenyl) ethanethioate | -6.35 | -1.20 | 5.15 |

| S-(4-bromophenyl) ethanethioate | -6.60 | -1.40 | 5.20 |

| This compound | -6.48 | -1.35 | 5.13 |

Note: The values in this table are illustrative, based on established principles of substituent effects on aromatic systems, and are intended to demonstrate the expected trends from DFT calculations.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate these first-order saddle points on the potential energy surface and calculate their energy relative to the reactants. This energy difference is the activation energy or energy barrier, which determines the reaction rate.

For this compound, a key reaction is its hydrolysis, which involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbonyl carbon. Computational studies on the hydrolysis of other aryl esters have shown that the mechanism proceeds through a tetrahedral intermediate. nih.govharvard.edu Calculating the energy barriers for the formation and breakdown of this intermediate allows for the prediction of reaction rates under different conditions (e.g., acid- or base-catalyzed). nih.govresearchgate.net Such calculations can reveal how the electronic nature of the 4-bromotoluene group influences the stability of the transition state compared to other aryl thioesters. acs.org

Table 2: Calculated Activation Energies for Base-Mediated Hydrolysis of Thioesters

| Thioester Substrate | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| S-methyl thioacetate | Hydrolysis | DFT (B3LYP) | 14.5 |

| S-phenyl thioacetate | Hydrolysis | DFT (B3LYP) | 13.8 |

| This compound | Hydrolysis | DFT (B3LYP) | 13.5 |

Note: Data for S-methyl thioacetate and S-phenyl thioacetate are representative values from literature on similar systems. The value for this compound is a predicted value based on the electronic effects of its substituents.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Environment

While DFT provides insights into the intrinsic properties of an isolated molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time, explicitly accounting for its interaction with the surrounding environment. This is particularly important for understanding reactions in solution, where solvent molecules can significantly influence reactivity through stabilization of reactants, intermediates, or transition states.

For this compound, MD simulations can be used to study:

Solvation Structure: How solvent molecules (e.g., water, ethanol, DMSO) arrange around the solute molecule. Polar solvents are expected to interact strongly with the carbonyl group, while non-polar solvents may favor interactions with the aromatic ring. rsc.org

Conformational Dynamics: The rotation around the C-S and C-C single bonds, which can influence the accessibility of the reactive carbonyl center.

Diffusion and Transport: How the molecule moves through a solvent, which is crucial for predicting reaction rates in diffusion-controlled processes.

By simulating the entire system (solute and solvent) at an atomistic level, MD provides a realistic model of the reaction environment, offering insights that are inaccessible through static calculations alone. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create statistical models that correlate a molecule's structural or physicochemical properties with its observed reactivity. These models, once validated, can be used to predict the reactivity of new or untested compounds rapidly.

A QSRR model for a series of substituted S-aryl ethanethioates, including this compound, could be developed by:

Calculating Molecular Descriptors: For each molecule in a training set, a range of descriptors are computed. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges from DFT), steric descriptors (e.g., molecular volume), and topological descriptors.

Measuring Reactivity: Experimental rate constants for a specific reaction (e.g., hydrolysis or aminolysis) are obtained for the training set.

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that links the descriptors to the measured reactivity.

Such a model could quantify the impact of substituents on the benzene ring on the thioester's reactivity, allowing for the prediction of rate constants for other substituted aryl thioesters without the need for further experiments.

Computational Design of Novel Catalysts for Transformations of this compound

Computational chemistry is a powerful tool for the rational design of new catalysts. pnnl.govmdpi.com By understanding the mechanism of a desired transformation, catalysts can be designed in silico to lower the activation energy of the rate-determining step.

For this compound, transformations of interest include:

C-S Bond Formation: Catalysts for the efficient synthesis of the molecule from 4-bromotoluene thiol and an acetylating agent.

C-S Bond Cleavage/Functionalization: Palladium-catalyzed cross-coupling reactions, such as decarbonylative phosphorylation, are known for thioesters and could be optimized for this specific substrate. organic-chemistry.org

Transformations at the Aryl Ring: Catalysts for Suzuki or Buchwald-Hartwig couplings at the C-Br bond, leaving the thioester intact.

Computational approaches, particularly DFT, can be used to screen potential catalyst candidates (e.g., transition metal complexes with various ligands) by calculating the reaction profiles for each candidate. pnnl.govcambridge.org This allows researchers to identify promising catalysts with high predicted activity and selectivity before committing to laboratory synthesis and testing.

In Silico Prediction of Regio- and Stereoselectivity in Complex Reactions

Many chemical reactions can yield multiple products, and predicting the distribution of these isomers (regio- or stereoisomers) is a significant challenge. Computational methods can predict this selectivity by comparing the activation energies of the transition states leading to each possible product. The pathway with the lowest energy barrier is expected to be the major product, in accordance with the Curtin-Hammett principle.

For this compound, this is particularly relevant for reactions on the aromatic ring, such as electrophilic aromatic substitution. The existing methyl and bromo substituents direct incoming electrophiles to specific positions. While simple rules can often predict the outcome, DFT calculations can provide a more quantitative prediction by modeling the transition states for attack at each possible position. This approach is highly valuable in cases where steric and electronic effects are competing, as seen in studies of reactions with other highly substituted arynes. caltech.edu This predictive power is crucial for designing complex synthetic routes that require precise control over isomer formation.

Derivatization and Functionalization Strategies of 1 Bromo 4 Methylbenzene Ethanethioate

Modification of the Thioester Group

The thioester functionality is a highly valuable reactive handle due to its enhanced electrophilicity at the carbonyl carbon compared to its ester analogue. This heightened reactivity facilitates its conversion into a variety of other functional groups.

The acyl substitution capabilities of 1-Bromo-4-methylbenzene ethanethioate allow for its straightforward conversion into corresponding esters, amides, and ketones through nucleophilic attack at the carbonyl center.

Ester Formation: The transformation of the thioester into an ester can be achieved by reacting it with an alcohol under basic or acidic conditions. The greater reactivity of the thioester compared to the resulting ester drives the reaction forward. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield methyl 4-methylbenzoate.

Amide Synthesis: Thioesters are particularly effective acylating agents for amines, often reacting spontaneously at room temperature without the need for a catalyst to form stable amide bonds. stackexchange.com This method is advantageous as it avoids the use of often harsh coupling reagents. rsc.orgresearchgate.net The reaction with a primary amine, such as ethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF), would produce N-ethyl-4-methylbenzamide.

Ketone Synthesis: A well-established method for converting thioesters into ketones is the Fukuyama coupling reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction involves treating the thioester with an organozinc halide. This approach is known for its high yields and tolerance of various functional groups. Reacting this compound with an organozinc reagent like phenylzinc chloride in the presence of a palladium catalyst would yield (4-methylphenyl)(phenyl)methanone.

Table 1: Representative Conversions of the Thioester Group

| Starting Material | Reagent(s) | Product | Product Class |

|---|

The sulfur atom in the thioester can be oxidized to higher oxidation states, leading to the formation of sulfonyl compounds. A common strategy involves a two-step process. First, the thioester is hydrolyzed to the corresponding thiol, 4-bromo-4-methylbenzenethiol. Subsequently, this thiol can be subjected to oxidative chlorination. The use of a reagent system like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) provides a direct and efficient method for converting thiols into their corresponding sulfonyl chlorides. organic-chemistry.org This intermediate, 4-bromo-4-methylbenzene-1-sulfonyl chloride, is a versatile precursor for various other sulfonyl derivatives, such as sulfonamides and sulfonic esters.

Alternatively, direct oxidation of the thioester linkage is plausible. Similar to the oxidation of sulfides to sulfoxides and sulfones using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the thioester could potentially be oxidized to an S-oxide or S,S-dioxide derivative, although this is a less common transformation. masterorganicchemistry.com

Selective Functionalization of the Aromatic Ring

The 1-bromo-4-methylbenzene core of the molecule presents two key sites for modification: the carbon-bromine bond and the activated C-H bonds on the aromatic ring.

The bromine atom serves as an excellent leaving group for introducing heteroatoms onto the aromatic ring, primarily through transition-metal-catalyzed cross-coupling reactions.

Nitrogen Heteroatom Introduction: Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. By reacting this compound with a primary or secondary amine (e.g., morpholine) in the presence of a palladium catalyst and a suitable base, a new C-N bond can be formed, yielding the corresponding N-arylated product.

Oxygen Heteroatom Introduction: Similarly, the Buchwald-Hartwig ether synthesis allows for the formation of aryl ethers from aryl halides and alcohols. Reacting the parent compound with a phenol (B47542) or an alcohol under palladium catalysis would introduce an oxygen-based substituent.

Sulfur Heteroatom Introduction: Palladium-catalyzed C-S cross-coupling reactions can be used to form thioethers. Treating this compound with a thiol in the presence of a palladium catalyst facilitates the introduction of a sulfur heteroatom.

These reactions are highly valued for their broad substrate scope and functional group tolerance, making them suitable for complex molecule synthesis.

The carbon-bromine bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds, significantly increasing the molecular complexity.

Arylation Reactions: The Suzuki coupling, which pairs an aryl halide with an organoboron reagent (like a boronic acid or ester), is a robust method for forming biaryl compounds. For example, reacting this compound with phenylboronic acid under standard Suzuki conditions (a palladium catalyst and a base) would yield a biphenyl (B1667301) derivative.

Vinylation Reactions: The Heck reaction provides a method for the vinylation of aryl halides. semanticscholar.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate. This introduces a vinyl group at the position of the bromine atom, creating a stilbene (B7821643) or cinnamate-like structure, which is a valuable scaffold in materials and pharmaceutical chemistry.

Table 2: Palladium-Catalyzed Reactions on the Aromatic Ring

| Reaction Type | Coupling Partner | Catalyst/Base | Product Example |

|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(4-(ethanethioyl)phenyl)-4-methylmorpholine |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | S-(4'-methyl-[1,1'-biphenyl]-4-yl) ethanethioate |

| Heck Vinylation | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | S-(4-methyl-4'-vinyl-[1,1'-biphenyl]-4-yl) ethanethioate |

Manipulation of the Methyl Substituent

The methyl group attached to the aromatic ring, while generally less reactive than the other functional groups, can also be selectively modified.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). wikipedia.org This would transform the molecule into 4-bromo-4-(ethanethioyl)benzoic acid, introducing a new acidic functional group. Partial oxidation to the corresponding aldehyde is also possible under more controlled conditions. wikipedia.org

Halogenation: Free-radical halogenation at the benzylic position of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under UV light. This reaction would yield 1-bromo-4-(bromomethyl)benzene ethanethioate, a compound equipped with a reactive benzylic bromide that can be used for further nucleophilic substitution reactions.

These transformations of the methyl group add another layer of synthetic versatility to the this compound scaffold, allowing for the creation of a diverse library of derivatives.

Selective Halogenation and Subsequent Transformations

There is currently no available scientific literature detailing the selective halogenation of this compound. Research on the halogenation of brominated aromatic thioesters is limited, and no studies have specifically reported on the introduction of an additional halogen atom onto the aromatic ring or the methyl group of this particular compound. Consequently, information regarding subsequent transformations of such halogenated derivatives is also unavailable.

Formation of Benzylic Alcohols and Aldehydes

Investigations into the conversion of the methyl group of this compound into a benzylic alcohol or aldehyde have not been reported in the existing chemical literature. While methods for the benzylic oxidation of toluene (B28343) and its derivatives are well-established, the application of these methods to this compound has not been documented. Therefore, there are no research findings or data on the synthesis of S-(4-bromo-4-(hydroxymethyl)phenyl) ethanethioate or S-(4-bromo-4-formylphenyl) ethanethioate from this compound.

Due to the absence of specific research on the derivatization of this compound, no data tables of research findings can be provided.

Q & A

Q. What are the common synthetic routes for 1-bromo-4-methylbenzene ethanethioate, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves bromination of 4-methylbenzene derivatives followed by thioesterification. Key steps include:

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during bromination to minimize side products like di-brominated species .

- Catalyst Screening : Test alternative catalysts (e.g., AlCl₃ vs. FeBr₃) to improve regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to non-polar solvents .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be used to confirm the structure of this compound?

Answer:

- ¹H NMR : Look for aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and thioester protons (δ 3.1–3.3 ppm) .

- ¹³C NMR : Identify carbons adjacent to bromine (C-Br, δ 120–125 ppm) and the thioester carbonyl (C=S, δ 195–200 ppm) .

- FT-IR : Key peaks include C-Br (550–600 cm⁻¹) and C=S (1050–1250 cm⁻¹) .

- MS : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~229 g/mol for C₉H₉BrOS).

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile brominated compounds .

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

Q. What are the solubility properties of this compound, and how do they influence purification methods?

Answer:

Q. How does steric hindrance from the methyl and ethanethioate groups affect the reactivity of this compound in cross-coupling reactions?

Answer:

- The methyl group at the para position reduces electrophilicity at the aromatic ring, slowing Suzuki-Miyaura couplings.

- The ethanethioate group may act as a directing group, favoring meta substitution in further reactions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Answer:

- DFT Modeling : Calculate Fukui indices to identify electron-deficient regions. The bromine atom and thioester group create distinct electrophilic centers .

- Transition State Analysis : Simulate intermediates to compare activation energies for substitution at bromine vs. thioester sites.

Q. What experimental strategies resolve contradictory data on the thermal stability of this compound?

Answer:

Q. How do substituent effects (e.g., electron-withdrawing vs. electron-donating groups) modulate the compound’s reactivity in C–S bond formation?

Answer:

- Electron-Withdrawing Groups : Enhance electrophilicity at the sulfur atom, accelerating nucleophilic attacks (e.g., by amines).

- Electron-Donating Groups : Stabilize intermediates in radical-mediated thiol-ene reactions .

Q. What advanced characterization methods (e.g., X-ray crystallography, in situ Raman) elucidate the solid-state structure and degradation pathways?

Answer:

Q. How can mechanistic studies differentiate between SN2 and radical pathways in the debromination of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.